3-({1-[3-(4-chlorophenoxy)-2-hydroxypropyl]piperidin-4-yl}methyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione
Description
The compound 3-({1-[3-(4-chlorophenoxy)-2-hydroxypropyl]piperidin-4-yl}methyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione features a complex tricyclic scaffold fused with a piperidine moiety and a 4-chlorophenoxy substituent. Its structure comprises:
- A piperidin-4-ylmethyl group linked to the tricyclic system, likely influencing solubility and receptor binding.
- A 3-(4-chlorophenoxy)-2-hydroxypropyl side chain, which may enhance lipophilicity and bioactivity, as chlorinated aromatic groups are common in CNS-targeting pharmaceuticals .
Properties
IUPAC Name |
2-[[1-[3-(4-chlorophenoxy)-2-hydroxypropyl]piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27ClN2O4/c28-20-7-9-22(10-8-20)34-17-21(31)16-29-13-11-18(12-14-29)15-30-26(32)23-5-1-3-19-4-2-6-24(25(19)23)27(30)33/h1-10,18,21,31H,11-17H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHMTVQUVLZAAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)CC(COC5=CC=C(C=C5)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({1-[3-(4-chlorophenoxy)-2-hydroxypropyl]piperidin-4-yl}methyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione typically involves multiple steps, including the formation of the benzo[de]isoquinoline core and the subsequent attachment of the piperidine ring. One common synthetic route involves the following steps:
Formation of the benzo[de]isoquinoline core: This can be achieved through a series of cyclization reactions starting from appropriate aromatic precursors.
Attachment of the piperidine ring: The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the benzo[de]isoquinoline intermediate.
Introduction of the chlorophenoxy group: This step involves the reaction of the piperidine derivative with 4-chlorophenol under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-({1-[3-(4-chlorophenoxy)-2-hydroxypropyl]piperidin-4-yl}methyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogens.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-({1-[3-(4-chlorophenoxy)-2-hydroxypropyl]piperidin-4-yl}methyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-({1-[3-(4-chlorophenoxy)-2-hydroxypropyl]piperidin-4-yl}methyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
Table 1: Key Structural and Functional Differences
Key Observations:
Core Flexibility vs. Diazaspiro[4.5]decane derivatives () exhibit greater torsional freedom, which may improve binding to dynamic receptor sites .
Substituent Effects: Chlorophenoxy vs. Hydroxyphenyl vs. Chlorophenoxy: The hydroxyl group in ’s compound increases polarity, likely reducing blood-brain barrier penetration compared to the target compound’s chlorophenoxy group .
Pharmacological Implications: Piperazine/piperidine derivatives (e.g., ’s compound 20) show serotonin receptor affinity, suggesting the target compound’s piperidinylmethyl group may confer similar activity .
Key Findings:
- The target compound’s synthesis likely mirrors methods in , involving coupling of preformed tricyclic cores with substituted piperidines .
- Stability of the dione moiety may depend on steric protection from the tricyclic system, reducing hydrolysis risk compared to simpler diones (e.g., procymidone, ) .
Biological Activity
The compound 3-({1-[3-(4-chlorophenoxy)-2-hydroxypropyl]piperidin-4-yl}methyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione is a complex organic molecule with potential biological applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a piperidine ring substituted with a chlorophenoxy group and a hydroxypropyl moiety, contributing to its biological properties. The azatricyclo structure suggests potential interactions with biological targets due to its unique three-dimensional conformation.
Anticancer Properties
Research has indicated that compounds with similar structures exhibit significant anticancer activity. For instance, studies on related chlorin derivatives have shown promising results in photodynamic therapy (PDT) for cancer treatment. These compounds demonstrated effective tumor targeting and destruction capabilities when combined with laser treatment .
Table 1: Summary of Anticancer Studies on Related Compounds
| Compound Name | Mechanism of Action | Tumor Type | Efficacy |
|---|---|---|---|
| T3,4BCPC | Photosensitizer | Fibrosarcoma | 80% tumor destruction |
| 99mTc-DMSA | Radiopharmaceutical | Various tumors | 3-fold T/M ratio |
Neuroprotective Effects
The piperidine derivative in this compound has been linked to neuroprotective effects in various studies. Compounds that target the central nervous system (CNS) often interact with neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative diseases.
Antimicrobial Activity
Preliminary evaluations suggest that similar chlorinated compounds may possess antimicrobial properties. The presence of the chlorophenoxy group is known to enhance the lipophilicity of the molecule, which can improve membrane penetration and efficacy against bacterial strains.
The biological activity of this compound can be attributed to several mechanisms:
- Photodynamic Mechanism : Involves the generation of reactive oxygen species (ROS) upon light activation, leading to cell death in tumor cells.
- Receptor Modulation : Potential interaction with neurotransmitter receptors due to the piperidine structure may influence synaptic transmission and neuroprotection.
- Membrane Disruption : The lipophilic nature of the chlorophenoxy group may allow for disruption of microbial membranes.
Case Studies
Several case studies have explored the efficacy of structurally similar compounds in clinical settings:
- Study on PDT Efficacy : A study involving the use of T3,4BCPC in fibrosarcoma-bearing mice showed significant tumor reduction post-treatment with laser activation .
- Neuroprotective Trials : Clinical trials assessing piperidine derivatives indicated improvements in cognitive function among patients with Alzheimer's disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
